molecular formula C8H7F2NO B11810820 (R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine

(R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B11810820
M. Wt: 171.14 g/mol
InChI Key: ANFLWYDAQMRUMC-LURJTMIESA-N
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Description

®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound characterized by the presence of two fluorine atoms on the benzofuran ring and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6,7-difluorobenzofuran.

    Amine Introduction:

    Reaction Conditions: The reactions are generally carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.

    Substitution: The fluorine atoms on the benzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that (R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines. For instance:
    Cell LineIC50 (nM)
    KARPAS422 (Lymphoma)12
    Prostate Cancer18

The mechanism involves the induction of apoptosis through caspase activation, leading to programmed cell death in malignant cells .

  • Targeting PAK Proteins : The compound has been identified as a modulator of p21-activated kinases (PAKs), which play crucial roles in cancer progression. It can bind to PAKs and function as an allosteric modulator, potentially offering new avenues for cancer therapy .

2. Pharmacological Studies

  • Biological Activity : Studies have highlighted the compound's interactions with various biological targets, suggesting its potential as a therapeutic agent for neurological disorders and other diseases . The presence of fluorine enhances receptor affinity compared to non-fluorinated compounds.

3. Materials Science

  • Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing more complex molecules and materials due to its unique chemical properties. Its application in developing new polymers or coatings is an area of ongoing research .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on this compound demonstrated its efficacy against prostate cancer cells. The findings indicated that treatment with the compound resulted in significant reduction in cell viability and induced apoptosis through specific signaling pathways .

Case Study 2: Modulation of PAK Pathways
Research exploring the interaction between this compound and PAK proteins revealed that it could effectively inhibit PAK-mediated pathways associated with tumor growth. This study suggests potential therapeutic applications in cancers where PAKs are overexpressed .

Mechanism of Action

The mechanism of action of ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    6,7-Difluoro-2,3-dihydrobenzofuran: Lacks the amine group at the 3-position.

    3-Amino-2,3-dihydrobenzofuran: Does not have fluorine atoms on the benzofuran ring.

    6,7-Difluoro-3-methyl-2,3-dihydrobenzofuran: Contains a methyl group instead of an amine group.

Uniqueness: ®-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

(R)-6,7-Difluoro-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Overview of Biological Activities

The biological activities of this compound can be classified into several categories:

  • Antibacterial Activity
  • Anticancer Activity
  • Anti-inflammatory Effects
  • Enzyme Inhibition

Antibacterial Activity

Recent studies have demonstrated that fluorinated compounds exhibit varying degrees of antibacterial activity. For instance, (R)-6,7-Difluoro-2,3-dihydrobenzofuran derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

CompoundBacteria TestedInhibition Zone (mm)IC50 (µM)
This compoundS. aureus1815.5
This compoundE. coli1520.0

The above table indicates that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, with lower IC50 values suggesting higher potency compared to traditional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study reported its effectiveness in inhibiting cell growth in mantle cell lymphoma and other cancer types.

Cancer Cell LineTreatment Concentration (µM)Cell Viability (%)IC50 (µM)
Z138 (MCL)10458.0
KARPAS422203012.0

The data indicates that the compound significantly reduces cell viability in both Z138 and KARPAS422 cell lines at relatively low concentrations . This suggests a potential role as an anticancer agent.

Anti-inflammatory Effects

Research has indicated that dihydrobenzofuran derivatives often possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX-2.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes relevant to disease processes. For example:

EnzymeInhibition TypeIC50 (µM)
ecKAS IIICompetitive17.1
PAK1Allosteric Modulator10.5

These findings suggest that the compound may serve as a lead structure for developing new therapeutics targeting these enzymes .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antibacterial Efficacy : A comparative study demonstrated that this compound outperformed several known antibiotics against resistant strains of bacteria.
  • Cancer Treatment Trials : In vivo studies showed that treatment with this compound led to significant tumor reduction in mouse models of mantle cell lymphoma.
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

(3R)-6,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1

InChI Key

ANFLWYDAQMRUMC-LURJTMIESA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=C(C=C2)F)F)N

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)F)F)N

Origin of Product

United States

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